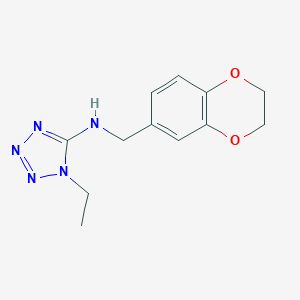
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine, also known as BDBMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBMT belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cancer cell growth. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been found to exhibit low toxicity, which makes it a safer alternative to other compounds that are commonly used in lab experiments. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine and to determine its efficacy in vivo. Another potential direction is to investigate the use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to explore the potential of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine as an antimicrobial agent for the treatment of bacterial infections.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with ethyl hydrazinecarboxylate, followed by the reaction of the resulting hydrazone with sodium azide. The final step involves the reduction of the azide group with hydrogen gas in the presence of a palladium catalyst to yield N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria.
特性
分子式 |
C12H15N5O2 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyltetrazol-5-amine |
InChI |
InChI=1S/C12H15N5O2/c1-2-17-12(14-15-16-17)13-8-9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14,16) |
InChIキー |
CWGHWTGZUKQBOS-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCCO3 |
正規SMILES |
CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276559.png)
![2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276565.png)
![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)